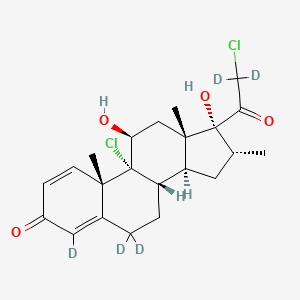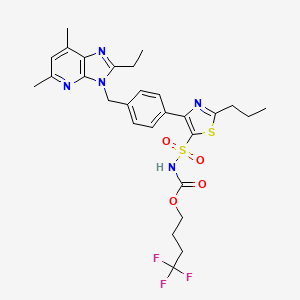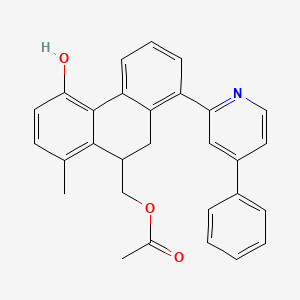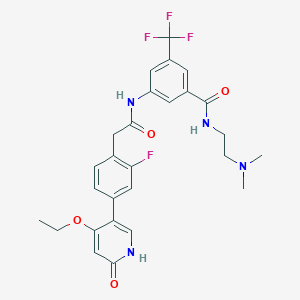
Ret-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ret-IN-17 is a potent inhibitor of the rearranged during transfection (RET) kinase. This compound has shown potential for research in pain associated with irritable bowel syndrome and other gastrointestinal disorders, as well as cancers with constitutive RET kinase activity .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Ret-IN-17 are detailed in patent WO2016038552A1. The preparation involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Ret-IN-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Ret-IN-17 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of RET kinase and its downstream effects.
Biology: Employed in cellular assays to investigate the role of RET kinase in various biological processes.
Medicine: Potential therapeutic applications in treating cancers with constitutive RET kinase activity and pain associated with gastrointestinal disorders.
Industry: Utilized in the development of new drugs targeting RET kinase
Wirkmechanismus
Ret-IN-17 exerts its effects by inhibiting the activity of the RET kinase. This inhibition disrupts the signaling pathways mediated by RET, leading to reduced cell proliferation and survival in RET-driven cancers. The molecular targets include the RET kinase itself and downstream signaling molecules involved in cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Ret-IN-17 is compared with other RET inhibitors such as pralsetinib and selpercatinib. While all these compounds target RET kinase, this compound has shown unique properties in terms of selectivity and potency. Similar compounds include:
Pralsetinib: A selective RET inhibitor used in the treatment of RET fusion-positive non-small cell lung cancer.
Selpercatinib: Another selective RET inhibitor with applications in RET-driven cancers.
Vandetanib: A multi-kinase inhibitor with activity against RET, used in medullary thyroid carcinoma
Eigenschaften
Molekularformel |
C27H28F4N4O4 |
|---|---|
Molekulargewicht |
548.5 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H28F4N4O4/c1-4-39-23-14-24(36)33-15-21(23)16-5-6-17(22(28)11-16)12-25(37)34-20-10-18(9-19(13-20)27(29,30)31)26(38)32-7-8-35(2)3/h5-6,9-11,13-15H,4,7-8,12H2,1-3H3,(H,32,38)(H,33,36)(H,34,37) |
InChI-Schlüssel |
KKNHFKVMTIMBGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(=O)NCCN(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



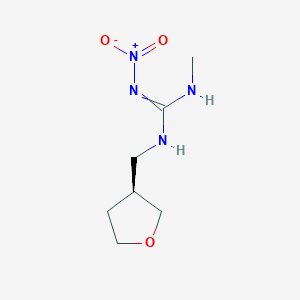
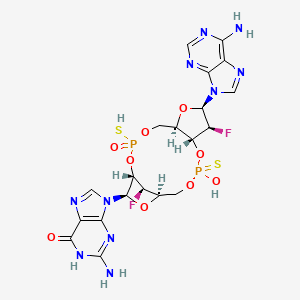

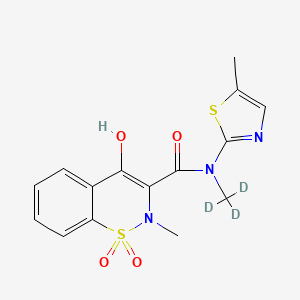


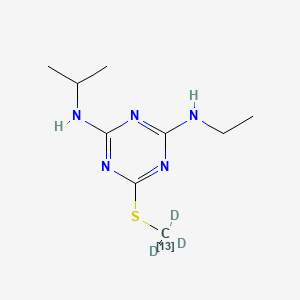
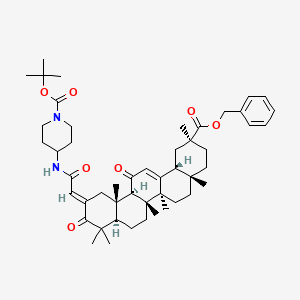
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)
